molecular formula C17H18N2O4S B4507576 N-benzyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-benzyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B4507576
M. Wt: 346.4 g/mol
InChI Key: ZTSSTMIGNWZEKC-UHFFFAOYSA-N
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Description

N-benzyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a useful research compound. Its molecular formula is C17H18N2O4S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.09872823 g/mol and the complexity rating of the compound is 539. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimalarial and Antiviral Potential

A study explored the antimalarial capabilities of sulfonamide derivatives, highlighting their potential utility in combatting diseases like malaria and COVID-19 through computational calculations and molecular docking studies. These compounds exhibited significant in vitro antimalarial activity and were evaluated for their drug-likeness, including ADMET properties. The sulfonamides displayed low cytotoxicity and excellent selectivity indices, suggesting their potential as effective therapeutic agents (Fahim & Ismael, 2021).

Pharmacokinetics and Drug Metabolism

Research on the metabolism of Lu AA21004, a novel antidepressant, uncovered the oxidative pathways involving various cytochrome P450 enzymes. This study provided insights into the metabolic stability and potential drug interactions of compounds structurally related to N-benzyl-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide. Understanding these pathways is crucial for optimizing the pharmacological profile of new drugs (Hvenegaard et al., 2012).

Green Chemistry Applications

An environmentally friendly synthesis of 3,4-dihydro-2H-1,4-benzoxazines was achieved through a sequential process under phase transfer catalysis conditions. This method emphasizes the importance of sustainable practices in chemical synthesis, offering a cleaner alternative to traditional procedures (Albanese et al., 2003).

Novel Synthetic Methodologies

Copper-catalyzed aminosulfonylation of O-homoallyl benzimidates has been developed to access sulfonylated 1,3-oxazines, demonstrating the versatility of this compound derivatives in synthesizing potentially bioactive compounds. This method highlights the ongoing innovation in synthetic organic chemistry, offering new pathways for constructing complex molecular architectures (Dong et al., 2021).

Therapeutic Research

The synthesis and biological evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of Glycine Transporter-1 (GlyT-1) were described, focusing on optimizing the sulfonamide and benzamide portions of the molecule. These inhibitors show promise in the development of new treatments for neurological disorders, highlighting the therapeutic potential of sulfonamide-based compounds (Cioffi et al., 2016).

Properties

IUPAC Name

N-benzyl-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4S/c1-24(21,22)19-12-16(23-15-10-6-5-9-14(15)19)17(20)18-11-13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSSTMIGNWZEKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.